2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride
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Description
Synthesis Analysis
Benzofuran derivatives are synthesized through a variety of methods, including one-pot synthesis and reactions utilizing specific catalysts. For instance, the one-pot synthesis of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine was detailed, involving elemental analysis and FT-IR techniques (Vessally et al., 2013). Such methodologies might be applicable or adaptable to the synthesis of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be extensively analyzed using density functional theory (DFT) studies. As demonstrated by Vessally et al. (2013), the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of benzofuran derivatives provide insights into their reactivity and interactions with other molecules. This approach can similarly be applied to 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride for a detailed understanding of its molecular structure.
Chemical Reactions and Properties
Benzofuran derivatives participate in a range of chemical reactions, including Michael addition reactions and various substitutions. For example, asymmetric Michael addition reactions of 3-substituted benzofuran-2(3H)-ones have been developed, showing good to excellent stereoselectivities (Li et al., 2012). These reactions highlight the chemical versatility of benzofuran compounds, which may extend to 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride.
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting point, and crystal structure, can be determined through various analytical techniques. For instance, the crystal structure of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate provided insights into intermolecular interactions and stability (Choi et al., 2009). Similar analyses could elucidate the physical characteristics of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride.
Chemical Properties Analysis
The chemical properties of benzofuran derivatives, including reactivity, stability, and functional group behavior, are crucial for their potential applications. Studies such as the synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid (Soni & Soman, 2014) offer insights into the chemical functionalities and potential biological activities of these compounds. This information can guide the exploration of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride’s chemical properties.
Scientific Research Applications
Overview
The scientific research on 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride and similar benzofuran derivatives encompasses a broad spectrum of applications, primarily focusing on their bioactivity, synthetic methodologies, and potential as pharmaceutical agents. The following paragraphs detail the findings from various studies, highlighting the significance of benzofuran compounds in scientific research, with an emphasis on bioactivity and synthesis without touching upon drug dosage or side effects, in alignment with the specified requirements.
Bioactivity and Therapeutic Potential
Benzofuran derivatives exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them of considerable interest in pharmaceutical research. For instance, macrocyclic benzofuran compounds have shown potential against hepatitis C virus, suggesting their viability as therapeutic agents for hepatitis C disease. Similarly, benzofuran-based scaffolds have been developed as novel anticancer agents, underscoring the versatility of benzofuran derivatives in addressing various health conditions (Yu-hang Miao, Yuheng Hu, Jie Yang, Teng Liu, Jie Sun, Xiao-jing Wang, 2019).
Chemical Synthesis and Applications
Research into the synthesis of benzofuran compounds has led to the discovery of innovative methods, such as a unique free radical cyclization cascade and proton quantum tunneling, which facilitate the construction of complex benzofuran rings. These advancements not only provide efficient routes to synthesize polycyclic benzofuran compounds but also highlight the adaptability of benzofuran structures in chemical synthesis, contributing to the development of potential natural drug lead compounds (Yu-hang Miao, Yuheng Hu, Jie Yang, Teng Liu, Jie Sun, Xiao-jing Wang, 2019).
Antimicrobial Agents
The benzofuran nucleus is integral to many bioactive natural and synthetic compounds. Recent reviews have emphasized the role of benzofuran derivatives as pronounced inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. This highlights the potential of benzofuran compounds in developing new antimicrobial agents, with some derivatives showing comparable or even superior activity to existing antibiotic drugs against pathogens like S. aureus (A. A. Abbas, K. Dawood, 2022).
properties
IUPAC Name |
2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-3-10-7(2)8-5-4-6-9(12)11(8)13-10;/h4-6H,3,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXLEHBNMAMTDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C(=CC=C2)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride |
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